![molecular formula C6H9N3O B6279708 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole CAS No. 1082296-26-1](/img/no-structure.png)
2-(pyrrolidin-2-yl)-1,3,4-oxadiazole
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Overview
Description
The pyrrolidine ring is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . It is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing three carbon atoms, one nitrogen atom, and one oxygen atom. It is known for its wide range of pharmacological activities .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of carboxylic acids with hydrazides .Molecular Structure Analysis
The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The 1,3,4-oxadiazole ring, being aromatic, contributes to the planarity and rigidity of the molecule.Chemical Reactions Analysis
The pyrrolidine ring can undergo various reactions including ring-opening, ring-expansion, and functional group interconversions . The 1,3,4-oxadiazole ring is relatively stable and resistant to hydrolysis and reduction.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound containing a pyrrolidine ring and a 1,3,4-oxadiazole ring would depend on the specific substituents attached to these rings .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring is a common feature in many drugs due to its ability to efficiently explore pharmacophore space and contribute to the stereochemistry of molecules . The saturated nature of the ring allows for increased three-dimensional coverage, which is beneficial in the design of new compounds with diverse biological profiles.
Synthesis of Biologically Active Molecules
Functionalized derivatives of pyrrolidine, such as “2-(pyrrolidin-2-yl)-1,3,4-oxadiazole,” are synthesized for their potential biological activities . These compounds are often evaluated for their efficacy in various biological assays, contributing to the discovery of new therapeutic agents.
Chemical Biology and Target Selectivity
The pyrrolidine scaffold is used to create bioactive molecules with target selectivity . This means that compounds containing the pyrrolidine ring can be designed to interact with specific biological targets, which is crucial for the development of targeted therapies.
Stereochemistry and Enantioselectivity
The stereogenicity of the pyrrolidine ring’s carbons allows for the creation of different stereoisomers, which can lead to varied biological profiles due to different binding modes to enantioselective proteins . This aspect is particularly important in the field of chiral drugs.
Pharmacophore Exploration
The non-planarity of the pyrrolidine ring, a phenomenon called “pseudorotation,” enhances the interest in this scaffold as it allows medicinal chemists to explore the pharmacophore space more efficiently . This exploration is key to identifying new pharmacophores that can interact with biological targets.
ADME/Tox Optimization
Incorporating heteroatomic fragments like “2-(pyrrolidin-2-yl)-1,3,4-oxadiazole” into drug molecules is not random; it is a strategic choice to modify physicochemical parameters and achieve the best ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) results for drug candidates . This optimization is essential for the development of safe and effective drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole involves the reaction of pyrrolidine with ethyl chloroformate to form 2-(pyrrolidin-2-yl)ethyl chloroformate, which is then reacted with hydrazine hydrate to form the target compound.", "Starting Materials": [ "Pyrrolidine", "Ethyl chloroformate", "Hydrazine hydrate" ], "Reaction": [ "Pyrrolidine is reacted with ethyl chloroformate in the presence of a base such as triethylamine to form 2-(pyrrolidin-2-yl)ethyl chloroformate.", "2-(pyrrolidin-2-yl)ethyl chloroformate is then reacted with hydrazine hydrate in the presence of a base such as sodium acetate to form 2-(pyrrolidin-2-yl)-1,3,4-oxadiazole.", "The reaction mixture is then purified by column chromatography to obtain the pure product." ] } | |
CAS RN |
1082296-26-1 |
Product Name |
2-(pyrrolidin-2-yl)-1,3,4-oxadiazole |
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
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